6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one is a compound belonging to the benzotriazine family, characterized by a bicyclic structure that includes nitrogen atoms in the ring. This compound has gained attention due to its potential applications in pharmaceuticals and other scientific fields. The molecular formula of this compound is C8H7ClN4O, indicating the presence of chlorine, nitrogen, and oxygen in its structure.
This compound is classified as a benzotriazine derivative and is often categorized under heterocyclic compounds due to the presence of nitrogen atoms in its structure. It exhibits properties typical of compounds that interact with biological systems, making it a subject of interest in medicinal chemistry.
The synthesis of 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves several key steps:
Technical details regarding the synthesis include controlling reaction conditions such as temperature and pH to optimize yield and purity .
The molecular structure of 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one features a fused bicyclic system consisting of a benzene ring and a triazine ring. The chlorine atom is located at the 6-position relative to the nitrogen atoms in the triazine ring.
6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one participates in various chemical reactions:
The reactivity of this compound can be influenced by factors such as solvent choice and temperature during reactions.
The mechanism of action for compounds like 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one often involves interaction with biological targets such as enzymes or receptors. The specific mechanism may vary depending on the application but generally includes:
Data on its specific biological activity is still being researched but shows promise in areas like anti-inflammatory responses and potential therapeutic applications .
6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific uses:
Research continues to explore its full potential across various fields of science and medicine.
The core compound 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one is systematically named under IUPAC conventions as 6-chloro-3H-benzo[d][1,2,3]triazin-4-one. This nomenclature precisely defines its structure: a fused tricyclic system consisting of a benzene ring annulated with a 1,2,3-triazin-4-one heterocycle. The "benzo[d]" prefix specifies the fusion pattern where the triazine occupies bonds d-e-f of the benzene ring. The chlorine substituent occupies position 6 on the benzenoid ring, while the carbonyl group resides at position 4 of the triazine ring [4] .
Isomerism in this system arises from three key variables:
Table 1: Key Identifiers of 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one
Property | Value |
---|---|
CAS Registry Number | 37429-97-3 |
Molecular Formula | C₇H₄ClN₃O |
Molecular Weight | 181.58 g/mol |
IUPAC Name | 6-chloro-3H-benzo[d][1,2,3]triazin-4-one |
Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)NN=N2 |
InChIKey | HFYBDBPOKYEMJB-UHFFFAOYSA-N |
Structurally analogous derivatives exhibit significant functional divergence based on ring topology and substituent patterns:
Table 2: Structural and Functional Comparison of Benzotriazinone Derivatives
Compound | Core Structure | Key Features | Bioactivity Relevance |
---|---|---|---|
6-Chloro-1,2,3-benzotriazin-4-one | Benzo[d][1,2,3]triazinone | C6 chloro substituent; non-alkylating | Synthetic intermediate; enzyme inhibitor scaffold |
Temozolomide | Imidazotetrazinone | N-Methyltriazene; hydrolytically labile | DNA alkylating agent (GBM therapy) |
6-Chloro-1,2,4-benzotriazin-3-amine | Benzo[e][1,2,4]triazine | Exocyclic C3 amine; tautomerization capacity | Anticancer precursor |
Benzotriazinone sulfonamides | C6-sulfonamido derivatives | Sulfonamide pharmacophore; variable N3-alkyl groups | Alpha-glucosidase inhibition (IC₅₀ 32-38 μM) |
The chlorine atom at position 6 exerts profound electronic and steric influences on reactivity:
Table 3: Substituent Position Effects on Benzotriazinone Properties
Substituent Position | Electronic Effect | Reactivity Consequences | Example Compound |
---|---|---|---|
C6 (para to fusion) | Strong σ-withdrawal; π-conjugation | Enhanced SNAr; hindered N3-alkylation | 6-Chloro-1,2,3-benzotriazin-4-one |
C7 (ortho to fusion) | Moderate inductive withdrawal | Facile electrophilic substitution; ring activation | 7-Nitro derivatives (synthetic intermediates) |
C8 (ortho to carbonyl) | Steric clash with carbonyl | Reduced nucleophilic addition at C4=O | 8-Chloro-3H-benzo[d][1,2,3]triazin-4-one |
C5 (meta to fusion) | Minimal resonance involvement | Reactivity profile near unsubstituted analogue | Rarely synthesized isomers |
The strategic placement of chlorine at C6 creates a balanced electronic profile enabling both displacement chemistry and ring functionalization—properties exploited in developing enzyme inhibitors like benzotriazinone sulfonamides. This positional specificity underscores its utility as a versatile synthetic intermediate in medicinal chemistry [4] [10].
Concluding Remarks
6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one serves as a structurally defined scaffold whose properties are precisely modulated by its chlorine substituent. Positional isomerism and ring topology fundamentally differentiate it from triazene-type alkylating agents or 1,2,4-benzotriazine derivatives. The C6 chlorine governs its reactivity profile through combined steric and electronic effects, enabling targeted synthesis of bioactive hybrids. Future developments will likely exploit its unique substitution patterns for designer inhibitors targeting metabolic and neoplastic disorders.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1